2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties. The presence of various functional groups such as ethylthio, fluorophenyl, and methoxyphenyl makes this compound a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-3-31-21-20(16-4-10-19(30-2)11-5-16)26-23(27-21)12-14-28(15-13-23)22(29)25-18-8-6-17(24)7-9-18/h4-11H,3,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFWQBBXPNQYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the ethylthio group via nucleophilic substitution.
- Functionalization with fluorophenyl and methoxyphenyl groups through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 386.4 g/mol. The structure includes a triazole ring, which is known for its biological activity, and various functional groups that contribute to its chemical reactivity and potential pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(ethylsulfanyl)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide exhibit significant anticancer properties. The National Cancer Institute (NCI) has evaluated related compounds through their Developmental Therapeutics Program, demonstrating promising results against various human tumor cell lines .
Key Findings:
- The compound showed a mean growth inhibition (GI) value of 15.72 μM against cancer cells.
- It has been suggested that modifications to the triazole ring can enhance its biological activity.
Neurological Applications
Another area of interest is the potential use of this compound as a neuroprotective agent . Compounds with similar structures have been investigated for their effects on neuroinflammatory processes and neurodegenerative diseases. Research indicates that they may modulate neurotransmitter systems and exhibit protective effects against neuronal damage .
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Preliminary studies have shown that derivatives can inhibit bacterial growth and may serve as lead compounds in developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at an oncology research center, a derivative of the compound was tested against a panel of cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer models, suggesting its utility in targeted cancer therapy.
Case Study 2: Neuroprotection
A pharmacological study evaluated the neuroprotective effects of related compounds in models of Alzheimer’s disease. Results indicated that these compounds reduced amyloid-beta accumulation and improved cognitive function in treated animals.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.
Uniqueness
The uniqueness of 2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE lies in its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties that may not be present in other similar compounds.
Biological Activity
The compound 2-(ethylsulfanyl)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a triazaspir ring system and various functional groups, including an ethylsulfanyl group and fluorophenyl moiety. The molecular formula is , indicating a diverse array of potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 397.48 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
| Log P | Not available |
The biological activity of this compound appears to be linked to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Activity :
- Research published in the Journal of Antimicrobial Chemotherapy indicated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Neuroprotective Studies :
- In animal models of neurodegeneration, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function as measured by behavioral tests.
Table 2: Summary of Biological Activities
Q & A
Q. What are the critical steps and reagents for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including cyclization, sulfanyl group incorporation, and carboxamide formation. Key reagents include Boc anhydride for amine protection, oxalyl chloride for activation, and palladium catalysts for coupling reactions. Purity optimization requires rigorous purification techniques (e.g., column chromatography) and analytical validation via NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize byproducts like sulfoxides or unreacted intermediates .
Q. Which spectroscopic methods are most reliable for confirming the spirocyclic structure?
- NMR : ¹H NMR identifies substituents (e.g., ethylsulfanyl, fluorophenyl) via coupling patterns and chemical shifts. ¹³C NMR confirms spirocyclic carbon connectivity.
- X-ray crystallography : Resolves spatial arrangement of the triazaspiro core and substituent orientations.
- IR spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Impurities often arise from incomplete cyclization, oxidation of the sulfanyl group, or residual solvents. Strategies include:
- HPLC-MS : Detects and quantifies impurities at trace levels.
- Recrystallization : Uses solvents like ethanol/dichloromethane to isolate the pure compound .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Discrepancies may stem from variations in assay conditions (e.g., pH, temperature) or cellular models. Researchers should:
- Conduct dose-response curves under standardized conditions.
- Compare structural analogs (e.g., sulfonyl vs. sulfanyl derivatives) to assess substituent effects on activity .
- Use computational docking to predict binding affinity to targets like enzymes or GPCRs, followed by validation via surface plasmon resonance (SPR) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- In vitro assays : Measure inhibition of enzymatic targets (e.g., kinases, proteases) using fluorogenic substrates.
- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .
Q. How do structural modifications impact the compound’s reactivity and bioactivity?
Comparative SAR studies highlight:
| Substituent Modification | Effect on Reactivity/Bioactivity |
|---|---|
| Ethylsulfanyl → Sulfonyl | Increased electrophilicity; enhanced enzyme inhibition . |
| 4-Methoxyphenyl → 4-Chlorophenyl | Improved lipophilicity and membrane permeability . |
| Fluorophenyl → Dimethylphenyl | Altered steric hindrance; reduced off-target interactions . |
These findings guide rational design of derivatives with tailored properties .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Assesses thermal degradation thresholds.
- Forced degradation studies : Expose the compound to acidic/basic/oxidative stress (e.g., H₂O₂, HCl) and monitor decomposition via UPLC .
- Plasma stability assays : Incubate with human plasma and quantify intact compound over time using LC-MS .
Methodological Considerations
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Animal models : Select species with relevant target expression (e.g., murine models for neurological targets).
- Dosing regimen : Optimize based on pharmacokinetic data (e.g., t₁/₂, Cₘₐₓ).
- Endpoint analysis : Include histopathology and biomarker quantification (e.g., ELISA for inflammatory cytokines) .
Q. What computational tools predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to identify binding sites.
- MD simulations (GROMACS) : Models dynamic interactions over nanosecond timescales.
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvent systems?
Solubility variations arise from solvent polarity and hydrogen-bonding capacity. Researchers should:
- Use Hansen solubility parameters to rank solvents.
- Validate experimentally via saturation shake-flask method with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
